molecular formula C14H16F3N5S2 B2484785 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-69-6

5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No. B2484785
CAS RN: 338747-69-6
M. Wt: 375.43
InChI Key: RVAPNDUMNSVSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that feature a combination of thieno[2,3-c]pyrazole and 1,2,4-triazole rings, known for their potential in various applications due to their unique structural and electronic properties. These compounds are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to the one mentioned typically involves multistep reactions, starting from base heterocyclic compounds followed by functionalization with various groups (e.g., sulfanyl, methyl, and trifluoromethyl groups). A common approach might involve the cyclization of precursors with appropriate substituents, followed by condensation and substitution reactions to introduce the desired functional groups (Kariuki et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing details like planarity, conformation, and the orientation of substituent groups. These structures often exhibit significant planarity with minor deviations for certain substituents, facilitating specific electronic and steric interactions essential for their reactivity and function (Ivanov et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. Their reactivity is significantly influenced by the electronic effects of substituents like the trifluoromethyl group, which can withdraw electron density and influence reaction pathways (Al‐Azmi & Mahmoud, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the molecular structure. For instance, the planarity and presence of specific functional groups can affect the compound's solubility in various solvents and its crystallization behavior, which is critical for its purification and application (Gerus et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the heterocyclic core and substituents. The presence of electronegative groups like trifluoromethyl can alter the electron density across the molecule, affecting its reactivity and interactions with biological targets or other chemicals (Penning et al., 1997).

Scientific Research Applications

Applications in Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole, have been recognized for their significant anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is closely associated with variations in the activity profile of these compounds. Research underscores the importance of trifluoromethylpyrazoles as potential anti-inflammatory and antibacterial agents, suggesting their considerable utility in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).

Importance in Medicinal Chemistry

Methyl substituted pyrazoles, a category to which the chemical belongs, have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These compounds are significant in the context of medicinal chemistry, with the literature until March 2021 highlighting detailed synthetic approaches and medical significances of methyl substituted pyrazoles. This review offers in-depth insight into their synthesis and medical relevance, potentially assisting medicinal chemists in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Role in Heterocyclic Compound Synthesis

The unique structure and reactivity of 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole make it a valuable building block in the synthesis of a variety of heterocyclic compounds. The molecule has been utilized in the generation of various classes of heterocyclic compounds and dyes, showcasing its versatility and importance in the field of organic chemistry (Gomaa & Ali, 2020).

Future Directions

The future directions in the field of pyrazole derivatives involve the integration of green methodologies. This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The goal is to advance green chemistry practices while synthesizing structurally diverse and biologically relevant pyrazole derivatives .

properties

IUPAC Name

5-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5S2/c1-4-5-6-23-13-19-18-11(21(13)2)9-7-8-10(14(15,16)17)20-22(3)12(8)24-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAPNDUMNSVSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.